molecular formula C7H7NO2 B129896 Methyl nicotinate CAS No. 93-60-7

Methyl nicotinate

Cat. No.: B129896
CAS No.: 93-60-7
M. Wt: 137.14 g/mol
InChI Key: YNBADRVTZLEFNH-UHFFFAOYSA-N
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Description

Methyl nicotinate is an organic compound with the chemical formula C₇H₇NO₂. It is the methyl ester of nicotinic acid (niacin) and is commonly used in topical preparations for its vasodilatory properties. This compound is known for its ability to increase blood flow to the area of application, making it useful in treating muscle and joint pain .

Scientific Research Applications

Methyl nicotinate has a wide range of applications in scientific research:

Safety and Hazards

Methyl nicotinate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

There is significant interest in the use of synthetic nicotine analogs, such as 6-methyl nicotine, in various applications . The FDA needs to determine whether, in its view, 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .

Biochemical Analysis

Biochemical Properties

Methyl nicotinate interacts with various enzymes and proteins in the body. Its action as a rubefacient is thought to involve peripheral vasodilation . This means that it causes blood vessels near the skin to widen, which increases blood flow to the area. This can help to relieve muscle and joint pain .

Cellular Effects

This compound has several effects on cells. Following topical administration, it acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. While the exact mechanism of action of this compound and other topically-administered nicotinic acid esters is not clear, it is thought that this compound promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, a study on human oral epithelial cell HSC-2 line showed that nicotine (10-8 –10-3 M), for a short time (24 h), could exert a suppressive effect on the production of inflammatory mediators, including IL-8 and ICAM-1 induced by LPS or TNF-α, indicating that nicotine may serve as an anti-inflammatory agent .

Metabolic Pathways

This compound is involved in the NAD salvage pathway . This pathway is responsible for the conversion of nicotinate to trigonelline in plants

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. Given its role as a peripheral vasodilator, it is likely that it is transported to the site of application where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is not well known. Given its role in biochemical reactions, it is likely that it is found in the cytoplasm where it can interact with various enzymes and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl nicotinate can be synthesized through the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating nicotinic acid and methanol under reflux conditions with a strong acid such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Methyl nicotinate undergoes various chemical reactions, including:

    Esterification: As mentioned, it is formed through the esterification of nicotinic acid.

    Hydrolysis: this compound can be hydrolyzed back to nicotinic acid and methanol in the presence of a strong base or acid.

    Oxidation: It can undergo oxidation reactions, although these are less common in practical applications.

Common Reagents and Conditions

    Esterification: Methanol and sulfuric acid.

    Hydrolysis: Sodium hydroxide or hydrochloric acid.

    Oxidation: Various oxidizing agents, though specific conditions depend on the desired product.

Major Products Formed

    Hydrolysis: Nicotinic acid and methanol.

    Oxidation: Depending on the conditions, various oxidized derivatives of nicotinic acid can be formed.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic acid (niacin): The parent compound of methyl nicotinate, used primarily as a vitamin supplement.

    Methyl salicylate: Another ester used in topical pain relief formulations, known for its analgesic and anti-inflammatory properties.

    Ethyl nicotinate: Similar to this compound but with an ethyl group instead of a methyl group, also used for its vasodilatory effects.

Uniqueness

This compound is unique in its specific use as a topical vasodilator. While other compounds like methyl salicylate also provide pain relief, this compound’s primary mechanism is through increasing blood flow rather than direct analgesic action. This makes it particularly useful in formulations aimed at enhancing local circulation and delivering other active ingredients more effectively .

Properties

IUPAC Name

methyl pyridine-3-carboxylate
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InChI

InChI=1S/C7H7NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3
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InChI Key

YNBADRVTZLEFNH-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CN=CC=C1
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Molecular Formula

C7H7NO2
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DSSTOX Substance ID

DTXSID7044471
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Molecular Weight

137.14 g/mol
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Physical Description

Solid; [Merck Index], Solid, White crystalline solid; Fresh caramelic nutty, mild tobacco aroma
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Boiling Point

209.00 °C. @ 760.00 mm Hg
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Solubility

Soluble, 47.6 mg/mL at 20 °C, Soluble in fat; Slightly soluble in water, Soluble (in ethanol)
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Vapor Pressure

0.27 [mmHg]
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Mechanism of Action

While the mechanism of action of methyl nicotinate and other topically-administered nicotinic acid esters is not clear, it is thought that methyl nicotinate promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life. It was demonstrated in human subjects that the local cutaneous vascular response to methyl nicotinic was suppressed by inhibitors of prostaglandin biosynthesis, indicating that the effect of methyl nicotinate on vascular smooth muscles may be mediated by the release of local prostaglandins. Prostaglandins released from the skin and blood vessels induce cutaneous vasodilation.
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CAS No.

93-60-7
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Record name 3-Pyridinecarboxylic acid, methyl ester
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Melting Point

38-43, 38 °C
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Synthesis routes and methods

Procedure details

An electrically heated tubular reactor with an i. d. of 12 mm was filled with 15 ml (≈15 g) of catalyst prepared according to EP-A-0 352 674, example 1. Over a period of 60 h, a mixture of methyl nicotinate (78 g), water (149 g) and acetic acid (523 g) was metered using a precision pump to the reactor operating at 410° C. From the reaction mixture, 30.5 g of 3-acetylpyridine, 8.5 g of pyridine and 9.0 g of methyl nicotinate were obtained. This corresponded to a yield of 45% 3-acetylpyridine at a methyl nicotinate conversion of 88% (selectivity 50%). The selectivity of pyridine formation was 19%.
Quantity
8.5 g
Type
solvent
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step Two
Name
Quantity
149 g
Type
reactant
Reaction Step Two
Quantity
523 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
15 mL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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